4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions of TFMP derivatives involve the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the properties of TFMP derivatives .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, organized into distinct sections for clarity:
Metalation Reactions
This compound can be used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions. These lithium derivatives are valuable intermediates in various organic syntheses .
Synthesis of Metal-Organic Frameworks (MOFs)
MOFs are porous materials with high surface areas, useful for gas storage, separation, and catalysis. The compound may serve as a building block in the synthesis of MOFs .
Crop Protection Products
Trifluoromethylpyridines, including derivatives like 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine , are intermediates in synthesizing crop protection products. They are particularly valuable in creating compounds such as 2,3-dichloro-5-(trifluoromethyl)-pyridine .
Herbicide Development
Incorporating pyridine structures into herbicides can retain herbicidal properties while offering selective protection for crops like wheat. This compound could potentially be used in developing new herbicides .
Pharmaceutical Research
The trifluoromethyl group is common in pharmaceuticals due to its bioactive properties. While specific applications for this iodinated derivative are not detailed, it could be explored for pharmaceutical research based on similar compounds’ utility .
Ligand Synthesis for Neuronal Receptors
Compounds like 4-Methoxypyridine have been used to construct potential ligands for neuronal nicotinic acetylcholine receptors. By extension, 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine could be investigated for similar applications .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Future Directions
properties
IUPAC Name |
4-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)4(11)2-3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZIYMXZQAIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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